4-(硫代吗啉-4-磺酰基)-1H-吡咯-2-羧酸

描述

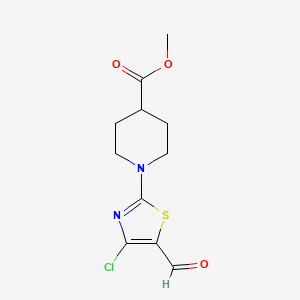

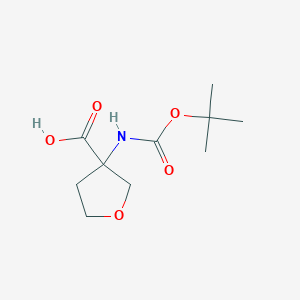

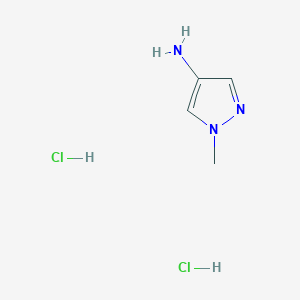

The compound “4-(thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid” likely contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . It also contains a thiomorpholine ring, which is a six-membered ring with one sulfur and one nitrogen atom . The sulfonyl group attached to the thiomorpholine ring could make this compound a good leaving group or a strong electrophile .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr synthesis or another similar method . The thiomorpholine ring could potentially be formed through a cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound would likely show the aromaticity of the pyrrole ring, the polarity of the sulfonyl group, and the potential for hydrogen bonding due to the carboxylic acid group .Chemical Reactions Analysis

As an aromatic compound with a sulfonyl group, this compound could potentially undergo electrophilic aromatic substitution reactions . The presence of the carboxylic acid group could also allow for reactions such as esterification .科学研究应用

合成和生物活性

一项研究工作描述了使用与“4-(硫代吗啉-4-磺酰基)-1H-吡咯-2-羧酸”在结构上相关的化合物的一锅法合成新型 1,2,3-三唑衍生物。对这些化合物进行了抗菌活性和自由基清除能力的评估,证明了有希望的生物活性 (Sreerama 等人,2020).

化学转化和药理学潜力

另一项研究集中于硫代吗啉衍生物的合成和抗菌活性,旨在开发具有安全性和可及性考虑的有效生物活性分子。这项研究强调了该化合物作为前体在生成具有潜在抗菌特性的衍生物中的作用 (Kardile 和 Kalyane,2010).

高级反应产物和结构见解

对相关巯基修饰的反应性和生物活性的进一步研究揭示了高级反应产物的形成,包括硫代吗啉衍生物。这些发现提供了对此类化合物与生物系统相互作用的结构见解,表明它们与理解巯基修饰的生物活性有关 (Shimozu 等人,2009).

作用机制

Target of Action

The primary target of 4-(thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid is the heme-enzyme soluble guanylyl cyclase (sGC), which is an ubiquitous nitric oxide (NO) receptor . This enzyme mediates NO downstream signaling by the generation of cyclic guanosine monophosphate (cGMP) .

Mode of Action

4-(thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid activates different sGC preparations in a concentration-dependent and quickly reversible fashion . The activation of sGC by this compound is additive to activation by NO donors . Interestingly, instead of being inhibited, the activation is potentiated by the heme-iron oxidants . This suggests that 4-(thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid targets the ferric heme sGC isoform .

Biochemical Pathways

The activation of sGC by 4-(thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid leads to an increase in cGMP levels . This in turn triggers the phosphorylation of the cGMP kinase substrate vasodilator-stimulated phosphoprotein at Ser239 . The increase in cGMP levels and subsequent phosphorylation events are part of the NO-cGMP signaling pathway, which plays a crucial role in vasodilation .

Pharmacokinetics

The compound’s ability to activate sgc in a quickly reversible fashion suggests that it may have a relatively short half-life

Result of Action

The activation of sGC by 4-(thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid leads to vasorelaxation of isolated endothelium-denuded rat aorta, porcine coronary arteries, and human corpus cavernosum . In addition, intravenous bolus injection of the compound decreases arterial blood pressure in anesthetized pigs .

Action Environment

The action of 4-(thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid is influenced by environmental factors such as the presence of heme-iron oxidants . These oxidants potentiate the activation of sGC by the compound . This suggests that the compound’s action, efficacy, and stability may be influenced by the redox state of the cellular environment .

未来方向

属性

IUPAC Name |

4-thiomorpholin-4-ylsulfonyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S2/c12-9(13)8-5-7(6-10-8)17(14,15)11-1-3-16-4-2-11/h5-6,10H,1-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSDRPBQCMYIWFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1S(=O)(=O)C2=CNC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B1437847.png)

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-chlorobenzamide](/img/structure/B1437858.png)

![3-[(4-Bromo-2-fluorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1437865.png)